Ramipril

Übersicht

Beschreibung

Ramipril is a medication belonging to the class of angiotensin-converting enzyme (ACE) inhibitors. It is primarily used to treat high blood pressure, heart failure, and diabetic kidney disease. Additionally, it is used as a preventative medication to reduce the risk of heart attack, stroke, or cardiovascular death in high-risk patients . This compound is a prodrug, which means it is metabolized in the body to its active form, ramiprilat .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ramipril beinhaltet die Reaktion eines (s,s,s)-2-Azobicyclo[3,3,0]octan-3-carbonsäurederivats mit N-[1-(s)-Ethoxycarbonyl-3-phenylpropyl]-L-Alanin unter Einwirkung eines Kondensationsreagenzes . Der Prozess umfasst katalytische Hydrierung, Entschützung und Reinigungsschritte, um this compound mit hoher Reinheit zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, ist jedoch für die großtechnische Herstellung optimiert. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um Verunreinigungen zu minimieren und eine hohe Ausbeute und Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ramipril unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. Als Prodrug wird this compound in der Leber zu seiner aktiven Form, Ramiprilat, hydrolysiert .

Häufige Reagenzien und Bedingungen: Die Hydrolyse von this compound zu Ramiprilat beinhaltet die enzymatische Verseifung durch Esterasen in der Leber . Die Reaktionsbedingungen umfassen typischerweise einen physiologischen pH-Wert und das Vorhandensein bestimmter Enzyme.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Hydrolyse von this compound gebildet wird, ist Ramiprilat, das der aktive Metabolit ist, der für die therapeutische Wirkung des Medikaments verantwortlich ist .

Wissenschaftliche Forschungsanwendungen

FDA-Approved Indications

- Hypertension :

- Heart Failure :

- Cardiovascular Risk Reduction :

Off-Label Uses

- Acute Myocardial Infarction :

- Chronic Kidney Disease :

- COVID-19 :

Long-Term Survival Benefits

A significant study indicated that this compound extends life expectancy by an average of 14.5 months compared to placebo in patients with a history of cardiovascular events or conditions such as diabetes and heart failure. The median survival time was reported as 9.6 years for the this compound group versus 8.3 years for placebo .

Cardiovascular Outcomes in Diabetic Patients

In diabetic populations, this compound has been shown to reduce the risk of cardiovascular events significantly. A study found that it lowered the combined primary outcome by 25%, including reductions in myocardial infarction by 22% and stroke by 33% .

Summary of Key Findings

Wirkmechanismus

Ramipril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Additionally, this compound decreases the breakdown of bradykinin, a vasodilator, further contributing to its antihypertensive effects .

Vergleich Mit ähnlichen Verbindungen

Ramipril ähnelt anderen ACE-Hemmern wie Lisinopril, Perindopril und Trandolapril . This compound ist einzigartig in seiner chemischen Struktur, die einen zweiten Cyclopentanring anstelle eines Cyclohexanrings enthält, der in Trandolapril gefunden wird . Dieser strukturelle Unterschied kann zu Variationen in der Pharmakokinetik und Pharmakodynamik dieser Verbindungen beitragen.

Liste ähnlicher Verbindungen:- Lisinopril

- Perindopril

- Trandolapril

- Enalapril

- Captopril

Die einzigartige Struktur von this compound und seine Wirksamkeit bei der Reduzierung kardiovaskulärer Ereignisse machen es zu einem wertvollen Medikament bei der Behandlung von Bluthochdruck und damit verbundenen Erkrankungen.

Biologische Aktivität

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely used in clinical practice for the management of hypertension, heart failure, and to reduce cardiovascular risk. As a prodrug, it is metabolized to its active form, ramiprilat, which exhibits potent ACE inhibition. This article delves into the biological activity of this compound, exploring its mechanisms, clinical efficacy, and relevant research findings.

This compound functions primarily by inhibiting the activity of ACE, leading to decreased conversion of angiotensin I to angiotensin II. This results in:

- Decreased vasoconstriction : Lower levels of angiotensin II lead to vasodilation, reducing blood pressure.

- Reduced aldosterone secretion : This decreases sodium and water retention, further aiding in blood pressure reduction.

- Cardiovascular protection : By mitigating the effects of angiotensin II, this compound decreases inflammation and oxidative stress associated with cardiovascular diseases .

Pharmacokinetics

- Absorption : this compound is absorbed at a rate of 50-60%, with peak plasma concentrations reached within 1 hour post-administration.

- Metabolism : It is primarily metabolized in the liver to ramiprilat, which has approximately six times the ACE inhibitory activity compared to this compound.

- Elimination : The elimination half-life of ramiprilat is about 13 hours, allowing for once-daily dosing in most cases .

Cardiovascular Outcomes

Numerous studies have demonstrated the long-term benefits of this compound on cardiovascular health:

- A significant study indicated that this compound reduced total mortality by 24%, myocardial infarction by 22%, and stroke by 33% among high-risk patients .

- In patients with diabetes and hypertension, this compound was shown to improve life expectancy significantly compared to placebo (32.1 months vs. 5.0 months) over a 15-year follow-up period .

Case Studies

- AIRE Study :

- RAMIC Trial :

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been documented:

- Cough : Approximately 12% of patients experience a persistent cough, leading to discontinuation in about 4% of cases .

- Hepatotoxicity : Rare instances of liver injury associated with this compound have been reported; monitoring liver function may be warranted in long-term users .

Summary Table of Clinical Findings

| Study/Trial | Population | Key Findings | Duration |

|---|---|---|---|

| AIRE Study | Post-MI patients | Reduced total mortality by 24%, improved heart failure rates | Long-term |

| Long-term Study | Diabetic patients | Increased life expectancy (32.1 months vs. 5.0 months) | 15 years |

| RAMIC Trial | COVID-19 patients | Potential reduction in ICU admissions and mortality | 14 days |

Eigenschaften

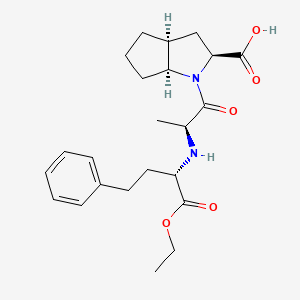

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-JBDAPHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023551 | |

| Record name | Ramipril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ramipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>62.5 [ug/mL] (The mean of the results at pH 7.4), 3.5mg/L, Sparingly soluble in water, Freely soluble in methanol, Soluble in polar substances and buffered aqueous solutions, 3.90e-02 g/L | |

| Record name | SID49664947 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Ramipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramipril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ramipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ramipril inhibits the RAAS system by binding to and inhibiting ACE thereby preventing the conversion of angiotensin I to angiotensin II. As plasma levels of angiotensin II fall, less activation of the G-protein coupled receptors angiotensin receptor I (AT1R) and angiotensin receptor II (AT2R) occurs. AT1R mediates vasoconstriction, inflammation, fibrosis, and oxidative stress through a variety of signaling pathways. These include Gq coupling to the inositol triphosphate pathway, activation of phospholipases C, A2, and D which contribute to eicosanoid production, activation of Ca2+-dependent and MAP kinases, Gi and G12/13, and eventual activation of the Jak/STAT pathway leading to cell growth and production of extracellular matrix components. AT1R activation also leads to increased activity of membrane-bound NADH/NADPH oxidase which contributes to production of reactive oxygen species. Decreased activation of this receptor mediates the renoprotective, antihypertensive, and cardioprotective effects of ramipril by reducing inflammation and vasoconstriction. AT2R acts in opposition to the effects of AT1R by activating phosphotyrosine phosphatases which inhibit MAP kinases, inhibiting Ca2+ channel opening, and stimulating cGMP and nitric oxide production leading to vasodilation. These counteracting effects are shared by the Mas receptor which is activated by Ang(1-7), a subtype of angiotensin produced by plasma esterases from AngI or by ACE2 from AngII produced through a secondary pathway by tonin and cathepsin G. Ang(1-7) also activates AT2R although the bulk of its effect is mediated by MasR. ACE is also responsible for the breakdown of bradykinin. The resulting buildup of bradykinin due to ACE inhibition is thought to mediate the characteristic dry-cough as a side effect of ACE inhibitor medications. | |

| Record name | Ramipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Felty needles from ether, White crystalline solid | |

CAS No. |

87333-19-5 | |

| Record name | Ramipril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87333-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramipril [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087333195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ramipril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ramipril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ramipril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMIPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L35JN3I7SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ramipril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ramipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 °C, MP: 105-112 °C | |

| Record name | Ramipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramipril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ramipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.